molecular formula C8H3Cl2F3O B1308200 3-chloro-5-(trifluoromethyl)benzoyl Chloride CAS No. 886496-83-9

3-chloro-5-(trifluoromethyl)benzoyl Chloride

Cat. No.: B1308200
CAS No.: 886496-83-9
M. Wt: 243.01 g/mol
InChI Key: CPGKYJRZLOSIDS-UHFFFAOYSA-N
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Description

3-chloro-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3ClF3O. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as chloroform, toluene, and dichloromethane .

Safety and Hazards

3-chloro-5-(trifluoromethyl)benzoyl Chloride is a combustible liquid that causes severe skin burns and eye damage . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands and any exposed skin thoroughly after handling. Wearing protective gloves, clothing, eye protection, and face protection is advised .

Future Directions

The future directions of 3-chloro-5-(trifluoromethyl)benzoyl Chloride could involve its use in the synthesis of more complex organic compounds. As a benzoic acid building block, it can be easily attached to molecule scaffolds through amination reactions . This opens up possibilities for its use in the synthesis of a wide range of organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-chloro-5-(trifluoromethyl)benzoyl chloride can be synthesized through various methods. One common method involves the chlorination of 3-chloro-5-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions . The reaction typically proceeds as follows:

3-chloro-5-(trifluoromethyl)benzoic acid+SOCl23-chloro-5-(trifluoromethyl)benzoyl chloride+SO2+HCl\text{3-chloro-5-(trifluoromethyl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-chloro-5-(trifluoromethyl)benzoic acid+SOCl2​→3-chloro-5-(trifluoromethyl)benzoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale chlorination processes using similar reagents but under more controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-5-(trifluoromethyl)benzoyl chloride
  • 3-(trifluoromethyl)benzoyl chloride
  • 4-(trifluoromethyl)benzoyl chloride
  • 2,3,4,5,6-pentafluorobenzoyl chloride

Uniqueness

3-chloro-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both chloro and trifluoromethyl groups on the benzoyl chloride moiety. This combination imparts distinct reactivity and properties, making it particularly useful in the synthesis of complex organic molecules .

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-6-2-4(7(10)14)1-5(3-6)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGKYJRZLOSIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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